2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
The compound 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic molecule. It features multiple fused ring systems, including a pyrano[4,3-b]pyridine core, a cyclopenta[d]pyrimidine moiety, and a piperazine ring. The presence of a methylsulfanyl group and a carbonitrile group further adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic synthesis
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Cyclopenta[d]pyrimidine Synthesis: : The cyclopenta[d]pyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyrimidines and cyclopentanone derivatives. Reaction conditions often include acidic or basic catalysts and elevated temperatures.
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Pyrano[4,3-b]pyridine Formation: : The pyrano[4,3-b]pyridine core is typically formed through cyclization reactions involving pyridine derivatives and suitable aldehydes or ketones. This step may require the use of Lewis acids or other catalysts to facilitate the cyclization.
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Piperazine Introduction: : The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compounds formed in the previous steps.
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Functional Group Addition: : The methylsulfanyl and carbonitrile groups are introduced through further substitution reactions, often involving thiols and cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may exhibit interesting biological activities. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or other bioactive agent.
Medicine
The compound may have potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its complex structure may impart unique properties to the products derived from it.
Mechanism of Action
The mechanism of action of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions, potentially inhibiting enzyme activity, modulating receptor function, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrano[4,3-b]pyridines: These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals.
Piperazine Derivatives: Piperazine rings are common in many bioactive compounds, including antipsychotics, antihistamines, and anthelmintics.
Uniqueness
The uniqueness of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile lies in its combination of multiple heterocyclic systems and functional groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N6OS |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N6OS/c1-29-21-24-18-4-2-3-16(18)20(25-21)27-8-6-26(7-9-27)19-14(12-22)11-15-13-28-10-5-17(15)23-19/h11H,2-10,13H2,1H3 |
InChI Key |
HNQHGWAUUHVSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N |
Origin of Product |
United States |
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